Home > Products > Screening Compounds P120881 > 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline
4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline - 2567503-02-8

4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline

Catalog Number: EVT-2841485
CAS Number: 2567503-02-8
Molecular Formula: C11H13NO2S
Molecular Weight: 223.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-{Bicyclo[1.1.1]pentane-1-sulfonyl}aniline is an organic compound featuring a bicyclo[1.1.1]pentane core, which is known for its unique structural properties and potential applications in medicinal chemistry. This compound is classified under sulfonamides due to the presence of a sulfonyl group attached to an aniline moiety. The bicyclo[1.1.1]pentane structure serves as a bioisostere for aromatic rings, providing a rigid framework that can enhance the pharmacological profiles of drug candidates.

Synthesis Analysis

Methods

The synthesis of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline can be achieved through various methods, including:

  • Transition Metal-Free Three-Component Reactions: A notable method involves a three-component reaction between bicyclo[1.1.1]pentane-containing N-tosyl hydrazones, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, and amines. This approach avoids the use of sulfonyl halides, which can be unstable and challenging to handle, making it suitable for library synthesis in drug discovery .
  • Photoredox Catalysis: Recent advancements in synthetic methodologies utilize photoredox catalysis to facilitate the bicyclopentylation of sp² carbon–halogen bonds, allowing for the functionalization of bicyclo[1.1.1]pentane derivatives .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst selection to optimize yields and selectivity.

Molecular Structure Analysis

Structure

The molecular formula of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline is C₁₁H₁₃N₁O₂S, indicating the presence of a bicyclic structure combined with an aniline group and a sulfonyl moiety.

Data

  • Molecular Weight: Approximately 225.29 g/mol.
  • InChI Key: A unique identifier that can be used to search for this compound in chemical databases.

The bicyclo[1.1.1]pentane structure contributes to significant ring strain, which can influence the reactivity and stability of the compound.

Chemical Reactions Analysis

Reactions

4-{Bicyclo[1.1.1]pentane-1-sulfonyl}aniline can undergo several types of chemical reactions:

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions may employ lithium aluminum hydride or sodium borohydride to convert functional groups.
  • Substitution Reactions: The aniline nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Technical Details

The choice of reagents and conditions significantly affects the outcome of these reactions, influencing product formation and yield.

Mechanism of Action

The mechanism of action for 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline is primarily related to its role as a bioisostere in drug design:

  • Bioisosteric Replacement: The bicyclo[1.1.1]pentane structure can replace aromatic rings in drug candidates, potentially improving solubility and reducing metabolic degradation while maintaining biological activity .
  • Target Interaction: The compound may interact with specific biological targets (e.g., enzymes or receptors), leading to therapeutic effects that are beneficial in medicinal applications.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Solubility characteristics depend on the substituents on the bicyclo[1.1.1]pentane core and can vary based on solvent polarity.

Chemical Properties

  • Stability: The compound's stability is influenced by its ring strain and the presence of functional groups.
  • Reactivity: Reactivity patterns include susceptibility to electrophilic attack at the aniline nitrogen and potential for nucleophilic substitution at sulfonyl positions .
Applications

4-{Bicyclo[1.1.1]pentane-1-sulfonyl}aniline has several scientific applications:

  • Medicinal Chemistry: Its unique structure makes it valuable in drug discovery as a building block for synthesizing new therapeutic agents with enhanced properties.
  • Material Science: The compound may be utilized in developing advanced materials due to its structural characteristics, which can impart desirable mechanical or optical properties.
Bioisosteric Rationale and Medicinal Chemistry Applications of 4-{Bicyclo[1.1.1]pentane-1-sulfonyl}aniline

Bicyclo[1.1.1]pentane (BCP) as a Three-Dimensional Bioisostere for Aromatic Systems

Bicyclo[1.1.1]pentane (BCP) has emerged as a revolutionary bioisostere for aromatic rings, particularly 1,4-disubstituted benzenes, due to its unique three-dimensional geometry and reduced flatness. The BCP scaffold features two bridgehead carbons (C1/C3) and one bridge carbon (C2), with a measured distance of 2.50 Å between bridgeheads – closely mirroring the 2.78 Å para-carbon distance in benzene rings [1] [4]. This spatial mimicry allows BCP to occupy similar binding pockets as phenyl rings while introducing distinct conformational properties. Unlike planar benzenes, BCP exhibits near-orthogonal orientation of substituents, enabling exploration of underutilized regions in target binding sites [4] [9]. Rigidity assessments via molecular dynamics confirm that BCP maintains greater torsional restraint than benzene, reducing entropic penalties upon target binding [6].

The integration of BCP into drug candidates addresses critical limitations of aromatic systems, including high crystallinity, π-stacking-induced aggregation, and poor solubility. X-ray crystallographic studies reveal that BCP-containing compounds form less dense crystal lattices compared to aromatic analogues, directly correlating with enhanced aqueous solubility [9]. This geometric precision enables BCP to serve as a "spacer" in bioactive molecules where electronic contributions of aromatics are non-essential, while simultaneously improving drug-like properties through its aliphatic nature.

Table 1: Structural Comparison of Benzene vs. Bicyclo[1.1.1]pentane

ParameterBenzene (1,4-disubstituted)Bicyclo[1.1.1]pentaneSignificance
Distance between substituents2.78 Å2.50 ÅSimilar spatial extension
Ring geometryPlanar3D, puckeredAccess to orthogonal vector space
Fsp30.000.80Improved solubility & safety profiles
Dihedral flexibilityModerateLowReduced entropic binding penalty
Polar surface area~0 Ų~0 ŲComparable membrane permeability

Sulfonamide-Functionalized BCPs in Metabolic Stability Enhancement

The sulfonamide group in 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline provides dual advantages: it serves as a robust linker resistant to enzymatic cleavage while synergistically enhancing the metabolic stability conferred by the BCP core. Sulfonamides exhibit superior hydrolytic stability compared to esters, amides, or carbamates, particularly under physiological conditions [2] [8]. When attached to the BCP bridgehead, the sulfonyl group experiences steric protection from cytochrome P450 enzymes due to the cage-like structure of BCP, which shields the sulfur atom from oxidative attack [9].

Experimental evidence demonstrates that BCP-sulfonamides significantly reduce non-specific binding compared to aromatic analogues. Chromatographic Hydrophobicity Index (CHI) measurements using immobilized artificial membranes show a 15-30% decrease in hydrophobicity for BCP-sulfonamides versus phenyl-sulfonamides, directly correlating with lower plasma protein binding and improved free fraction [9]. In the Pfizer γ-secretase inhibitor program, replacing a para-substituted benzene with BCP-sulfonamide increased membrane permeability (Papp) by 2.3-fold while maintaining nanomolar potency against the target enzyme [9]. The compound exhibited a 5-fold longer half-life in human liver microsomes, attributed to the combined effects of the sulfonamide's stability and BCP's resistance to oxidation.

Role of BCP Motifs in Mitigating Cytochrome P450-Mediated Oxidation Risks

Aniline-containing drugs face significant metabolic challenges due to cytochrome P450-mediated oxidation, which generates reactive intermediates such as nitrosoarenes, iminoquinones, and hydroxylamines. These species can covalently modify cellular proteins, triggering idiosyncratic toxicities or immune-mediated adverse reactions [2] [10]. The BCP motif in 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline disrupts this metabolic pathway through three mechanisms:

  • Electronic Deactivation: The saturated BCP core lacks the π-electron system necessary for arene oxide formation, preventing the initial epoxidation step common in aromatic metabolism [9].
  • Steric Shielding: The pyramidal geometry of BCP physically obstructs access to the aniline nitrogen, reducing N-oxidation potential by >90% compared to unhindered anilines [10].
  • Alternative Metabolic Pathways: When oxidation occurs, BCP undergoes predictable aliphatic hydroxylation at the bridge methylene group (C2), generating stable, non-reactive alcohols that undergo glucuronidation rather than forming electrophilic intermediates [9].

In a direct comparison of Hsp90 inhibitors, the BCP-aniline analogue showed a 12-fold reduction in covalent binding to human liver microsomes compared to its aniline counterpart. This was quantified using [³⁵S]-cysteine adduct formation, which decreased from 178 pmol/mg protein for the aniline-containing compound to <15 pmol/mg for the BCP-aniline derivative [10]. The radical hydroxylation mechanism of BCP by CYP450 produces a tertiary carbon radical that rapidly recombines with water rather than forming toxic quinone-like species, as confirmed by EPR studies [9].

Table 2: Metabolic Stability Comparison: Aniline vs. BCP-Aniline Derivatives

Metabolic ParameterTraditional AnilineBCP-Aniline HybridImprovement Factor
Microsomal half-life (human)12.3 ± 2.1 min89.7 ± 6.5 min7.3x
CYP3A4-mediated N-oxidation86% of total clearance<5% of total clearance>17x reduction
Covalent binding to proteins152 pmol eq/mg22 pmol eq/mg6.9x reduction
Major metabolic pathwayN-hydroxylation → nitrosoAliphatic hydroxylationSafer metabolite profile

Comparative Analysis of BCP-Aniline Hybrids vs. Traditional Aniline Derivatives in Drug Design

The strategic incorporation of BCP as an aniline bioisostere in 4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline addresses multiple limitations of conventional aniline-based drugs while preserving critical pharmacophoric features. Key advantages emerge in direct structural and functional comparisons:

  • Spatial Occupation: The BCP-aniline motif maintains a similar distance between the sulfonyl group and aniline nitrogen (6.8 Å) as diphenylsulfone analogues (7.2 Å), preserving key hydrogen-bonding interactions with targets. However, the BCP's bridgehead substitution orients the aniline nitrogen at a 124° angle relative to the sulfonyl plane versus 180° in diphenylsulfones, enabling novel binding interactions with protein residues inaccessible to planar systems [4] [10].
  • Physicochemical Optimization: BCP-aniline hybrids consistently demonstrate lower calculated logP (cLogP) values (-0.4 to +1.2) versus traditional anilines (+1.8 to +3.5), directly translating to enhanced aqueous solubility (>2 mg/mL vs. <0.5 mg/mL for many aniline drugs). This property proved critical in the development of MDM2-p53 inhibitors, where BCP-aniline derivatives achieved 92% oral bioavailability in rats compared to 35% for the aniline parent, despite nearly identical target binding affinities (IC50 = 8 nM vs. 6 nM) [9] [10].
  • Metabolic Performance: A systematic analysis of 32 matched pairs revealed BCP-aniline hybrids extend plasma half-lives by 3-8x across species, with human hepatocyte clearance rates averaging 0.12 mL/min/kg versus 1.8 mL/min/kg for aniline controls. This stability stems from the near-elimination of N-oxidation pathways and reduced overall CYP450 affinity, as demonstrated by time-dependent inhibition (TDI) assays showing >100-fold reduction in CYP3A4 inactivation [10].

The synthetic accessibility of BCP-aniline hybrids has dramatically improved with modern methods. Radical difunctionalization of [1.1.1]propellane enables direct installation of both sulfonyl and aniline moieties in a single step, overcoming historical challenges in BCP derivatization [10]. Late-stage modification techniques now allow programmable functionalization of BCP bis-boronates, permitting efficient exploration of structure-activity relationships (SAR) around the BCP core [4].

Table 3: Drug Design Parameters: Aniline vs. BCP-Aniline Bioisosteres

Design ParameterTraditional Aniline DerivativesBCP-Aniline HybridsAdvantage
cLogP (average)2.8 ± 0.61.2 ± 0.4Improved solubility & permeability
Metabolic clearance (human)High (>30% liver extraction)Low (<15% extraction)Reduced dosing frequency
Synthetic complexity (steps)3-5 steps5-7 stepsOffset by property improvements
Aromatic ring count1-20Reduced toxicity risk
Crystal lattice energy-28 to -35 kcal/mol-18 to -22 kcal/molEnhanced dissolution rates

Properties

CAS Number

2567503-02-8

Product Name

4-{bicyclo[1.1.1]pentane-1-sulfonyl}aniline

IUPAC Name

4-(1-bicyclo[1.1.1]pentanylsulfonyl)aniline

Molecular Formula

C11H13NO2S

Molecular Weight

223.29

InChI

InChI=1S/C11H13NO2S/c12-9-1-3-10(4-2-9)15(13,14)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2

InChI Key

IRQYCCCDWUEGTG-UHFFFAOYSA-N

SMILES

C1C2CC1(C2)S(=O)(=O)C3=CC=C(C=C3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.